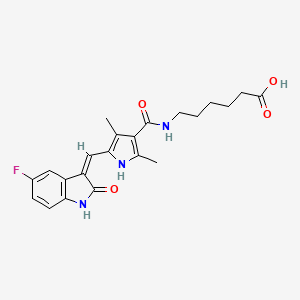
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorinated indolinone moiety and a pyrrole carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated indolinone intermediate, followed by the formation of the pyrrole carboxamide group. Key steps include:
Fluorination: Introduction of the fluorine atom into the indolinone ring.
Condensation: Formation of the pyrrole ring through condensation reactions.
Amidation: Coupling of the pyrrole intermediate with hexanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indolinone and pyrrole moieties.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and halogenated forms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorinated indolinone moiety may play a crucial role in binding to these targets, while the pyrrole carboxamide group can modulate the compound’s overall activity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A fluorinated compound with similar structural features.
Fluorinated Indoles: Compounds with fluorine atoms incorporated into the indole ring.
Pyrrole Carboxamides: Compounds containing the pyrrole carboxamide group.
Uniqueness
(Z)-6-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)hexanoic acid stands out due to its specific combination of a fluorinated indolinone and a pyrrole carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H24FN3O4 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
6-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H24FN3O4/c1-12-18(11-16-15-10-14(23)7-8-17(15)26-21(16)29)25-13(2)20(12)22(30)24-9-5-3-4-6-19(27)28/h7-8,10-11,25H,3-6,9H2,1-2H3,(H,24,30)(H,26,29)(H,27,28)/b16-11- |
Clave InChI |
LUMZGVMSCAJBND-WJDWOHSUSA-N |
SMILES isomérico |
CC1=C(NC(=C1C(=O)NCCCCCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
SMILES canónico |
CC1=C(NC(=C1C(=O)NCCCCCC(=O)O)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


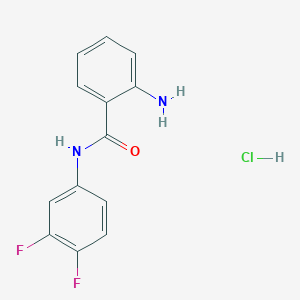
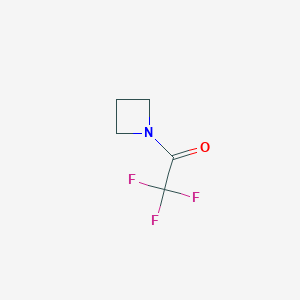
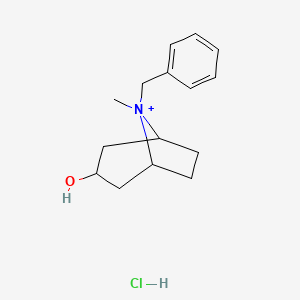
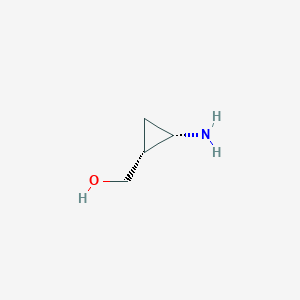
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)
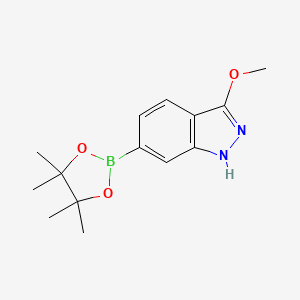
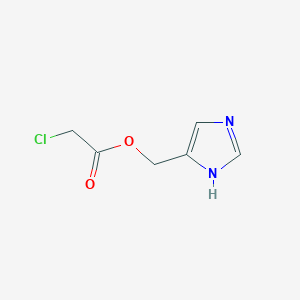
![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)


![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
